2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide is a synthetic compound that features a pyrazole ring substituted with a bromine atom at the 4-position
Preparation Methods
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Acylation Reaction: The 4-bromo-1H-pyrazole is then reacted with N-cyclopropyl-N-methylacetamide under appropriate conditions to form the desired compound. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Chemical Reactions Analysis
2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide (H2O2) or reduction with sodium borohydride (NaBH4).
Scientific Research Applications
2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: This compound is a precursor in the synthesis of this compound and shares the bromine-substituted pyrazole ring.
2-(4-bromo-1H-pyrazol-1-yl)aniline: Another compound with a similar pyrazole ring structure, but with an aniline group instead of the acetamide moiety.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-12(8-2-3-8)9(14)6-13-5-7(10)4-11-13/h4-5,8H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPYRQFVJBTSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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